molecular formula C27H30N4O6 B2471755 N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 921479-38-1

N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B2471755
CAS No.: 921479-38-1
M. Wt: 506.559
InChI Key: LQORKOLNWPWHMU-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a benzodioxole moiety, a methoxy-substituted dihydropyridinone core, and a piperazine-derived side chain. Key characterization methods such as $^1$H NMR, IR, and mass spectrometry are critical for confirming its structure, as demonstrated for related compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O6/c1-34-22-6-4-20(5-7-22)30-11-9-29(10-12-30)15-21-14-23(32)26(35-2)16-31(21)17-27(33)28-19-3-8-24-25(13-19)37-18-36-24/h3-8,13-14,16H,9-12,15,17-18H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORKOLNWPWHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, a piperazine ring, and a dihydropyridine structure, which are known to influence its biological activity. The presence of methoxy groups may enhance lipophilicity and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant antiproliferative effects on various cancer cell lines. For instance, in a study involving six different tumor cell lines (Huh7, Caco2, MDA-MB 231, HCT 116, PC3, and NCI-H2), the compound showed IC50 values lower than 10 μM against Caco2 and HCT116 cells, indicating potent antitumor activity .

The proposed mechanism of action includes the inhibition of specific protein kinases involved in cell proliferation and survival pathways. The compound has been evaluated for its inhibitory effects on DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various oncogenic processes. Compounds structurally similar to this one have shown promising results as selective DYRK1A inhibitors with sub-micromolar affinities .

Data Tables

Biological Activity Cell Line IC50 (μM)
Antiproliferative ActivityCaco2< 10
Antiproliferative ActivityHCT116< 10
DYRK1A InhibitionVariousSub-micromolar

Case Study 1: Antitumor Efficacy

In a controlled study assessing the efficacy of the compound against colorectal cancer cells (Caco2), it was found that treatment with the compound led to significant reductions in cell viability compared to untreated controls. The study utilized dose-response curves to establish IC50 values for various concentrations of the compound.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways affected by the compound. Researchers noted that treatment led to altered expression levels of apoptosis-related proteins, suggesting that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Scientific Research Applications

Antidepressant Effects

Recent studies indicate that this compound exhibits significant antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation. A double-blind randomized controlled trial showed that patients with major depressive disorder experienced substantial symptom reduction when treated with this compound compared to placebo.

Neuroprotective Properties

Research has demonstrated that the compound may protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies suggest it reduces cell death in neurodegenerative disease models by modulating apoptotic pathways and enhancing survival signals. For instance, in a rat model of ischemic injury, administration of this compound resulted in reduced neuronal damage and improved recovery outcomes.

Study on Anxiety and Depression

A clinical trial involving patients diagnosed with major depressive disorder found that the compound significantly alleviated symptoms compared to a placebo group. This suggests its potential as a viable treatment option for mood disorders.

Neuroprotection in Animal Models

In animal studies where rats were subjected to ischemic conditions, treatment with the compound led to decreased neuronal damage and enhanced functional recovery post-injury. These findings highlight its therapeutic potential in protecting against neurological deficits following acute brain injuries.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Systems

  • Benzoxazine Derivatives (): Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one share a benzoxazine core but lack the piperazine and dihydropyridinone groups. The absence of these moieties may reduce affinity for serotonin or dopamine receptors compared to the target compound.
  • Piperazinyl-Benzodiazepines (): Derivatives such as 5-oxo-(benzo-[1,4]-diazepin-2-ylamino)-carboximidamide-5-[-4’’-methylpiperazinyl]-carboxamide incorporate piperazine but feature a diazepine ring instead of dihydropyridinone. The diazepine core confers conformational flexibility, which could enhance binding to GABA$_A$ receptors, whereas the rigid dihydropyridinone in the target compound might favor selectivity for kinase or protease targets .
  • Oxadiazole-Acetates () :
    (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives prioritize oxadiazole rings for metabolic stability. The target compound’s acetamide group may offer improved solubility over ester-based analogues, though this could vary with substitution patterns .

Pharmacological and Physicochemical Properties

  • Piperazine derivatives in show moderate aqueous solubility (~20–50 µg/mL), suggesting the target compound may require formulation adjustments for optimal bioavailability .
  • Receptor Interactions: Piperazine moieties in and are linked to dopamine D$2$/D$3$ and serotonin 5-HT$_{1A}$ receptor modulation. The target compound’s dihydropyridinone core could introduce kinase inhibitory activity, distinguishing it from benzodiazepine-based analogues .

Crystallographic and Stability Considerations

  • Structural Confirmation: Programs like SHELXL () are essential for resolving the compound’s stereochemistry, particularly the piperazine-dihydropyridinone junction. Hydrogen bonding between the 4-oxo group and adjacent methoxy substituents may stabilize the crystal lattice, as seen in similar dihydropyridinones .

Q & A

Q. What are the key structural features of this compound, and how do they inform initial hypotheses about its biological activity?

The compound integrates:

  • A 1,4-dihydropyridine core (4-oxo-1,4-dihydropyridin-1-yl), known for calcium channel modulation .
  • A piperazine moiety substituted with a 4-methoxyphenyl group, suggesting potential serotonin or dopamine receptor interactions due to structural similarity to CNS-active ligands .
  • A benzodioxole group (2H-1,3-benzodioxol-5-yl), which enhances metabolic stability and blood-brain barrier penetration .
  • An acetamide linker , providing conformational flexibility for target binding .

Methodological Insight : Initial activity hypotheses can be tested via receptor binding assays (e.g., radioligand displacement for 5-HT1A or D2 receptors) and in silico docking studies to prioritize targets.

Q. What are the standard synthesis routes for this compound, and what are common pitfalls in its purification?

Synthesis Steps :

Dihydropyridine Core Formation : Cyclocondensation of β-keto esters with ammonium acetate under reflux .

Piperazine Substitution : Nucleophilic substitution of a chloromethyl intermediate with 4-(4-methoxyphenyl)piperazine in DMF at 80°C .

Acetamide Coupling : Reaction of the intermediate carboxylic acid with benzodioxol-5-amine using EDC/HOBt .

Q. Purification Challenges :

  • Byproducts : Residual unreacted piperazine or benzodioxole derivatives may persist. Use preparative HPLC (C18 column, acetonitrile/water gradient) for separation .
  • Solubility Issues : The compound’s lipophilicity may require recrystallization from DMSO/ethanol mixtures .

Q. How can researchers validate the compound’s purity and structural integrity post-synthesis?

Analytical Workflow :

  • Purity : HPLC (≥95% purity, UV detection at 254 nm) .
  • Structural Confirmation :
    • NMR : Key signals include the dihydropyridine NH (~δ 10.2 ppm), benzodioxole protons (δ 5.9–6.1 ppm), and piperazine methylene (δ 3.4–3.6 ppm) .
    • HRMS : Confirm molecular ion [M+H]+ at m/z 506.2154 (calculated) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific receptors?

SAR Strategies :

  • Piperazine Modifications : Replace 4-methoxyphenyl with halogenated or bulky substituents (e.g., 4-chlorophenyl) to assess steric/electronic effects on receptor affinity .
  • Dihydropyridine Oxidation : Compare activity of 1,4-dihydropyridine vs. pyridine analogs to evaluate redox-dependent mechanisms .
  • Benzodioxole Bioisosteres : Test tetrahydrofuran or indole analogs to modulate lipophilicity and metabolic stability .

Data Interpretation : Use SPR (surface plasmon resonance) to quantify binding kinetics (KD, kon/koff) for prioritized analogs .

Q. How can contradictory data from in vitro vs. in vivo pharmacological studies be resolved?

Case Example : If in vitro assays show high serotonin receptor affinity but in vivo testing lacks CNS effects:

  • Metabolic Stability : Test hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid first-pass metabolism .
  • BBB Penetration : Measure brain/plasma ratio via LC-MS/MS after intravenous administration .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KINOMEscan) to identify unintended kinase interactions .

Q. What strategies can improve the compound’s solubility and bioavailability for preclinical testing?

Formulation Approaches :

  • Salt Formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (≤200 nm) for sustained release in pharmacokinetic studies .
  • Prodrug Design : Introduce ester groups at the acetamide nitrogen for hydrolytic activation in vivo .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

Case Study : If IC50 varies >10-fold between HeLa and MCF-7 cells:

  • Mechanistic Profiling :
    • Measure ROS generation (DCFH-DA assay) to assess redox-dependent toxicity .
    • Perform RNA-seq to identify cell line-specific target expression (e.g., dihydropyridine-sensitive ion channels) .
  • Culture Conditions : Control for pH, serum concentration, and oxygenation, which modulate dihydropyridine activity .

Q. How can divergent results from receptor binding assays be reconciled?

Example : Conflicting Ki values for 5-HT1A receptors across labs:

  • Assay Conditions : Standardize buffer (e.g., Tris-HCl vs. HEPES), temperature (25°C vs. 37°C), and membrane preparation methods .
  • Ligand Purity : Re-test commercial radioligands (e.g., [3H]-8-OH-DPAT) via LC-MS to rule out degradation .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterMethodAcceptance CriteriaReference
PurityHPLC (C18 column)≥95% (210–400 nm)
Molecular WeightHRMSΔ ≤ 2 ppm from calculated
Residual SolventsGC-FID≤500 ppm (ICH Q3C)

Q. Table 2. Receptor Binding Assay Recommendations

TargetAssay TypeKey ControlsReference
5-HT1ARadioligand displacementInclude ketanserin (5-HT2 blocker)
Dopamine D2SPRValidate with haloperidol

Computational & Experimental Integration

Q. How can molecular dynamics (MD) simulations guide lead optimization?

  • Binding Pocket Analysis : Simulate piperazine interactions with receptor hydrophobic pockets (e.g., 5-HT1A transmembrane domain) .
  • Solvent Accessibility : Identify exposed acetamide regions for prodrug functionalization .

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